2-(5-Fluoro-2-methoxyphenyl)pyrrolidine hydrochloride
CAS No.:
Cat. No.: VC16769207
Molecular Formula: C11H15ClFNO
Molecular Weight: 231.69 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H15ClFNO |
|---|---|
| Molecular Weight | 231.69 g/mol |
| IUPAC Name | 2-(5-fluoro-2-methoxyphenyl)pyrrolidine;hydrochloride |
| Standard InChI | InChI=1S/C11H14FNO.ClH/c1-14-11-5-4-8(12)7-9(11)10-3-2-6-13-10;/h4-5,7,10,13H,2-3,6H2,1H3;1H |
| Standard InChI Key | NIZBGGSNGPJALP-UHFFFAOYSA-N |
| Canonical SMILES | COC1=C(C=C(C=C1)F)C2CCCN2.Cl |
Introduction
Chemical Identity and Structural Properties
IUPAC Name and Stereochemistry
The compound’s systematic IUPAC name is (2R)-2-(5-fluoro-2-methoxyphenyl)pyrrolidine hydrochloride, reflecting its chiral center at the second carbon of the pyrrolidine ring . The R-configuration is critical for its stereospecific interactions in biological systems.
Molecular Formula and Weight
Structural Representation
The SMILES notation for the compound is COC1=C(C=C(C=C1)F)[C@H]2CCCN2.Cl, highlighting the methoxy group at position 2, fluorine at position 5 of the phenyl ring, and the protonated pyrrolidine nitrogen .
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₁H₁₅ClFNO | |
| Molecular Weight | 231.69 g/mol | |
| SMILES | COC1=C(C=C(C=C1)F)[C@H]2CCCN2.Cl | |
| Storage Conditions | Sealed in dry, room temperature |
| Hazard Code | Risk Description | Precautionary Code | Mitigation Strategy |
|---|---|---|---|
| H302 | Harmful if swallowed | P261 | Use respiratory protection |
| H315 | Skin irritation | N/A | Wear gloves |
| H319 | Eye irritation | P305+P351+P338 | Immediate eye rinsing |
| H335 | Respiratory irritation | P261 | Ensure adequate ventilation |
Pharmacological Relevance and Research Context
Selectivity and Drug-Like Properties
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